N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)tetrahydrofuran-3-carboxamide
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Overview
Description
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)tetrahydrofuran-3-carboxamide is a complex organic compound that features a thiophene ring, a cyclopentyl group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)tetrahydrofuran-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including alkylation, cyclization, and amide formation. Key reagents and conditions may include:
Alkylation: Using alkyl halides in the presence of a base such as potassium carbonate.
Cyclization: Employing cyclopentyl bromide under reflux conditions.
Amide Formation: Reacting with tetrahydrofuran-3-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Conducted under anhydrous conditions to prevent side reactions.
Substitution: Often carried out in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)tetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide.
Cyclopentyl Derivatives: Compounds with a cyclopentyl group, like cyclopentylamine.
Tetrahydrofuran Derivatives: Molecules featuring the tetrahydrofuran ring, such as tetrahydrofuran-3-carboxylic acid.
Uniqueness
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)tetrahydrofuran-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-12(19)14-4-5-15(22-14)17(7-2-3-8-17)11-18-16(20)13-6-9-21-10-13/h4-5,12-13,19H,2-3,6-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTLGFHRIUQOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3CCOC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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